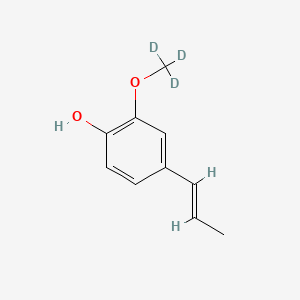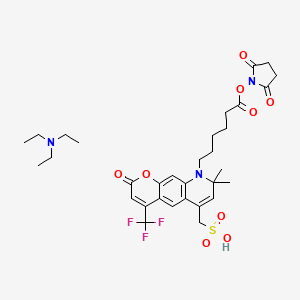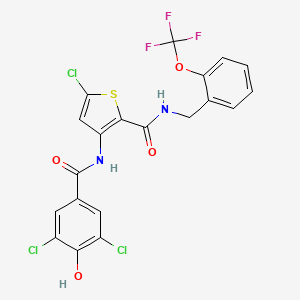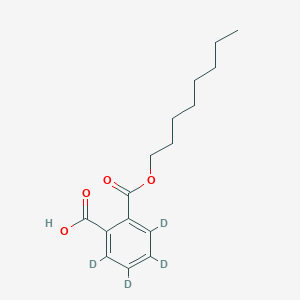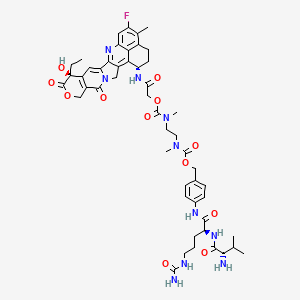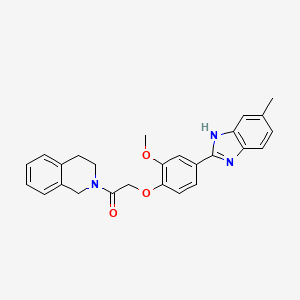
Tubulin polymerization-IN-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-51 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. Inhibiting tubulin polymerization has been shown to be an effective strategy for inhibiting the proliferation of cancer cells . This compound exhibits an IC50 range of 2.55 - 17.89 μM against SK-Mel-28 cells, making it a potent compound in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole-3-glyoxylamide as a starting material, which undergoes various chemical transformations to yield the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and biological properties .
Applications De Recherche Scientifique
Tubulin polymerization-IN-51 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and its inhibition.
Mécanisme D'action
Tubulin polymerization-IN-51 exerts its effects by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation interferes with normal cellular functions, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of tubulin dynamics and the disruption of microtubule-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Tubulin polymerization-IN-51 in their ability to inhibit tubulin polymerization. These include:
Colchicine: A well-known tubulin polymerization inhibitor that binds to the colchicine binding site on tubulin.
Vincristine: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: A compound that stabilizes microtubules and prevents their depolymerization.
Uniqueness
This compound is unique in its specific binding affinity and potency against certain cancer cell lines. Its distinct chemical structure allows for targeted inhibition of tubulin polymerization, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C26H25N3O3 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-methoxy-4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C26H25N3O3/c1-17-7-9-21-22(13-17)28-26(27-21)19-8-10-23(24(14-19)31-2)32-16-25(30)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,28) |
Clé InChI |
FDUXZHHJHXWVRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



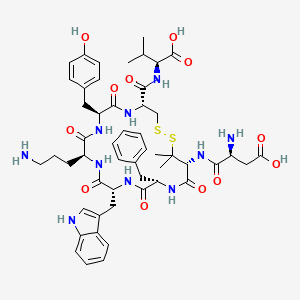
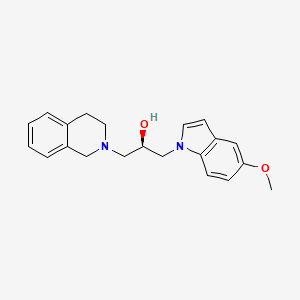
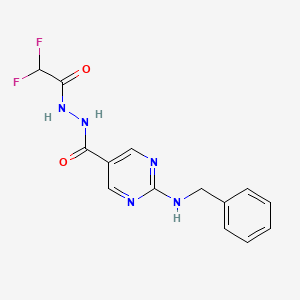



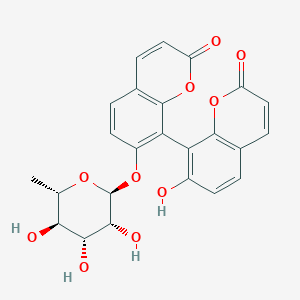
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
